molecular formula C11H15F3N2 B3005108 {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 954269-88-6

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine

Cat. No.: B3005108
CAS No.: 954269-88-6
M. Wt: 232.25
InChI Key: FXOGIUBNPMYFMF-UHFFFAOYSA-N
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Description

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine, with the IUPAC name N',N'-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine, is an organic compound of significant interest in medicinal chemistry and pharmacology research. It has a molecular formula of C11H15F3N2 and a molecular weight of 232.25 g/mol . The compound is characterized by a dimethylamine group attached to a 2-aminoethyl backbone, which is further substituted with a 3-(trifluoromethyl)phenyl ring. The presence of the trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability and modulate lipophilicity . This compound is part of a class of molecules known as substituted phenethylamines. Structurally similar compounds are frequently investigated for their potential interactions with central nervous system targets, particularly serotonin (5-HT) and dopamine receptors . For instance, research on analogous compounds indicates potential as neurotransmitter analogs, affecting pathways related to mood and cognition, which suggests value in neuropharmacological studies . Furthermore, derivatives within this structural class have demonstrated significant cytotoxic effects in in vitro studies against various human cancer cell lines, including lung (A549), cervical (HeLa), and colon (HT29) cancers, highlighting a potential research application in oncology . The mechanism of action for such compounds may involve functioning as a substrate or inhibitor for key enzymes like monoamine oxidase or through direct interaction with receptor sites to modulate biochemical pathways . As a supplied material, it is offered in high purity with comprehensive certification and is intended for research applications only . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N',N'-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)7-10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOGIUBNPMYFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954269-88-6
Record name {2-amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The products vary depending on the nucleophile used but can include halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity is attributed to the trifluoromethyl group, which increases lipophilicity, allowing better membrane penetration and interaction with biological targets. Research indicates that it may play a role in developing treatments for conditions such as depression and anxiety disorders due to its potential modulatory effects on neurotransmitter systems .

Case Study: Neurological Disorders

A study explored the compound's interaction with specific receptors involved in neurotransmission. Results demonstrated its capacity to influence receptor activity, suggesting potential therapeutic applications in managing neurological conditions.

Materials Science

In materials science, {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine is utilized in developing advanced materials such as polymers and coatings. The compound's unique chemical properties improve durability and resistance to environmental factors, making it suitable for applications requiring enhanced material performance .

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices revealed significant improvements in mechanical properties and thermal stability compared to conventional materials. This advancement opens avenues for creating specialized coatings and composites with superior performance characteristics .

Agricultural Chemicals

The compound is also employed in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its application aims to minimize environmental impact while maximizing crop yield. The trifluoromethyl group enhances the bioactivity of agrochemical formulations, leading to improved efficacy against pests and diseases .

Case Study: Pesticide Formulation

A recent investigation demonstrated that formulations containing this compound exhibited higher effectiveness against specific agricultural pests compared to traditional formulations, highlighting its potential role in sustainable agriculture practices.

Research Reagents

In laboratory settings, this compound acts as a valuable reagent for synthesizing other complex molecules. Its use facilitates research in organic chemistry and biochemistry by providing a versatile building block for various synthetic pathways .

Case Study: Synthesis of Complex Molecules

Researchers utilized this compound as a key intermediate in synthesizing novel compounds with potential pharmaceutical applications. The study reported high yields and purity levels, underscoring the reagent's utility in complex organic synthesis .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersTreatment for anxiety and depression
Materials ScienceEnhances durability and resistance in polymers and coatingsDevelopment of specialized coatings
Agricultural ChemicalsFormulation of effective pesticides and herbicidesImproved pest control efficiency
Research ReagentsValuable reagent for synthesizing complex organic moleculesSynthesis of novel pharmaceutical compounds

Mechanism of Action

The mechanism of action of {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds with active sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogues with shared trifluoromethylphenyl motifs but divergent functional groups (Table 1).

Table 1. Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
Target Compound C₁₁H₁₅F₃N₂ 232.25 Amino, dimethylamine, trifluoromethylphenyl
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) C₂₄H₂₅F₃N₆O₃S 548.2 Ureido, thiazole, piperazine, ester
3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1,2-lambd⁶,3-benzoxathiazine-2,2,4-trione (EN300-754164) C₁₄H₈F₃NO₄S 343.28 Benzoxathiazine-trione, trifluoromethylphenyl
Triflusulfuron methyl ester (Pesticide) C₁₃H₁₃F₃N₄O₆S 434.33 Triazine, sulfonylurea, ester
Discussion:

Target Compound: Lacks complex heterocycles (e.g., thiazole or triazine) found in analogues, resulting in lower molecular weight and simpler synthesis pathways.

Compound 10e () :

  • Contains a thiazole ring and piperazine moiety, which are common in kinase inhibitors and antimicrobial agents.
  • Higher molecular weight (548.2 g/mol) and ester group may limit blood-brain barrier penetration compared to the target compound.

The sulfone and ketone groups increase polarity, contrasting with the target’s lipophilic profile.

Triflusulfuron Methyl Ester () :

  • A sulfonylurea herbicide with a triazine ring, highlighting agrochemical applications.
  • The sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound.

Biological Activity

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine, with the chemical formula C11H15F3N2 and CAS Number 954269-88-6, is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 232.25 g/mol
  • Structure : Contains a trifluoromethyl group which enhances lipophilicity, facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction : The compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : It may interact with receptors in the central nervous system (CNS), suggesting possible antidepressant-like effects.
  • Cell Membrane Penetration : The trifluoromethyl group increases the compound's ability to cross cell membranes, allowing it to reach intracellular targets more effectively.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro:

  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related cellular damage .
  • Cytotoxicity : In various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), the compound has shown promising cytotoxic effects, with IC50 values indicating its potential as an anticancer agent .

In Vivo Studies

While in vitro results are encouraging, in vivo studies are necessary to confirm these findings. Current research is limited but suggests that further investigation into the pharmacokinetics and toxicity profiles is essential for understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Modulation :
    • A study examined the compound's effect on lysosomal phospholipase A2 (LPLA2), revealing that it could inhibit this enzyme, which is linked to phospholipidosis—an accumulation of phospholipids in cells that can lead to various diseases .
  • Cytotoxic Activity Assessment :
    • Research demonstrated that the compound exhibited higher cytotoxicity against MCF-7 cell lines compared to traditional chemotherapeutics like doxorubicin, suggesting its potential as a novel anticancer agent .
  • Neuropharmacological Effects :
    • Investigations into its effects on neurotransmitter systems indicate that it may influence serotonin and dopamine pathways, which are critical in mood regulation and could support its proposed antidepressant effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamineSimilar trifluoromethyl substitutionModerate cytotoxicity
{2-Amino-2-[4-(trifluoromethyl)phenyl]ethyl}dimethylamineDifferent trifluoromethyl positionLower activity than target compound

The positioning of the trifluoromethyl group significantly influences the biological reactivity and overall efficacy of these compounds.

Q & A

Q. What are the common synthetic routes for {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine, and what reaction conditions are critical?

The synthesis typically involves alkylation and amination steps. A standard approach is the reaction of 3-(trifluoromethyl)benzaldehyde with a β-dimethylaminoethylating agent (e.g., 2-chloro-N,N-dimethylethanamine) under basic conditions (e.g., K₂CO₃) to form the intermediate, followed by reductive amination or catalytic hydrogenation to yield the final product . Key conditions include anhydrous solvents, controlled temperature (0–20°C for sensitive intermediates), and inert atmospheres to prevent oxidation of the trifluoromethyl group .

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group and dimethylamine substitution.
  • Mass spectrometry (ESI or HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC with UV/vis detection (λ = 254 nm) for purity assessment, particularly due to aromatic and amine moieties .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store waste separately in labeled containers for professional disposal, as fluorinated compounds require specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound due to structural complexity?

Advanced purification methods include:

  • Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) for enantiomeric resolution, using CO₂/MeOH gradients .
  • Preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) to improve peak symmetry and separation efficiency for polar amine derivatives .

Q. What strategies mitigate regioselectivity issues during alkylation of 3-(trifluoromethyl)phenyl precursors?

  • Employ directed ortho-metalation using strong bases (e.g., LDA) to functionalize the benzene ring selectively.
  • Use protecting groups (e.g., Boc for amines) to block undesired reactivity during alkylation steps .

Q. How can biological activity be evaluated for this compound, and what structural analogs are relevant?

  • Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) targeting neurological or metabolic pathways, given structural similarities to phenethylamine derivatives.
  • Compare activity with analogs like 3,4-dimethoxyphenethylamine (DMPEA) or trifluoromethyl-substituted amines, which show CNS modulation potential .

Q. How do researchers resolve contradictions in reported solubility or reactivity data for fluorinated amines?

  • Verify solvent polarity effects : Trifluoromethyl groups enhance hydrophobicity, but dimethylamine improves aqueous solubility. Test in DMSO/H₂O mixtures.
  • Replicate experiments under inert conditions to rule out oxidation artifacts .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Use pH-rate profiling (pH 1–13 buffers) to identify degradation pathways (e.g., hydrolysis of the amine group) .

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